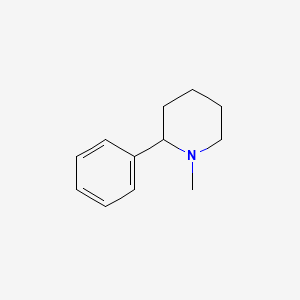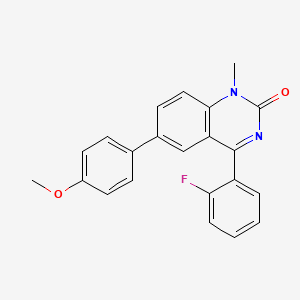
4-(2-Fluoro-phenyl)-6-(4-methoxy-phenyl)-1-methyl-1H-quinazolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with methyl anthranilate under acidic conditions to yield the desired quinazolinone compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one
- 4-(2-Bromophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one
- 4-(2-Iodophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one
Uniqueness
4-(2-Fluorophenyl)-6-(4-methoxyphenyl)-1-methyl-1,2-dihydroquinazolin-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C22H17FN2O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-6-(4-methoxyphenyl)-1-methylquinazolin-2-one |
InChI |
InChI=1S/C22H17FN2O2/c1-25-20-12-9-15(14-7-10-16(27-2)11-8-14)13-18(20)21(24-22(25)26)17-5-3-4-6-19(17)23/h3-13H,1-2H3 |
InChI Key |
YKFHFIOYZQVRDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CC=C(C=C3)OC)C(=NC1=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


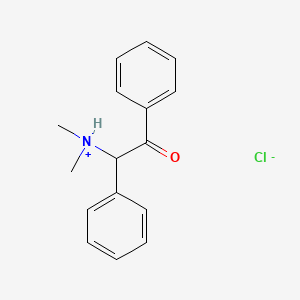
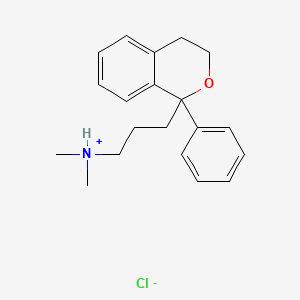
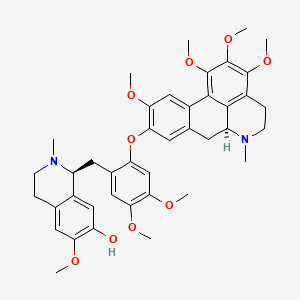
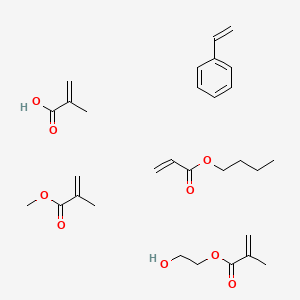
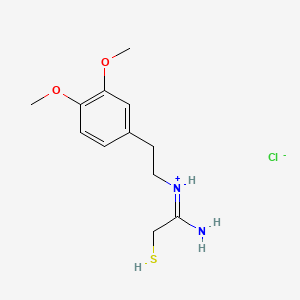
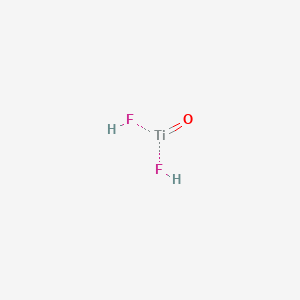

![3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride](/img/structure/B13734215.png)
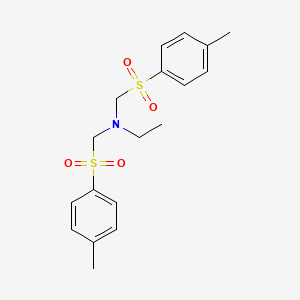
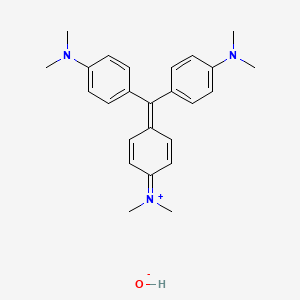
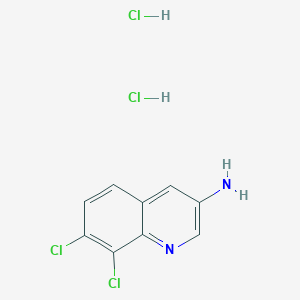
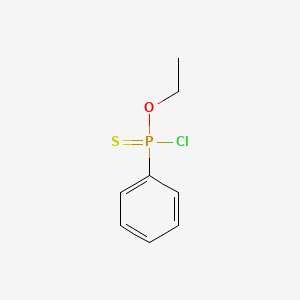
![2-chloro-N'-[(6-methylpyridin-2-yl)methyl]ethanimidamide;hydrochloride](/img/structure/B13734242.png)
